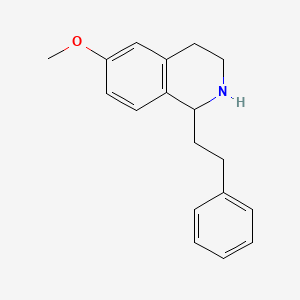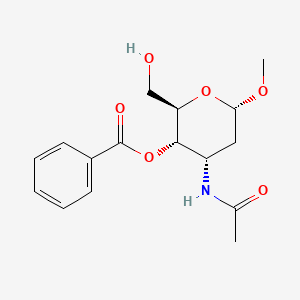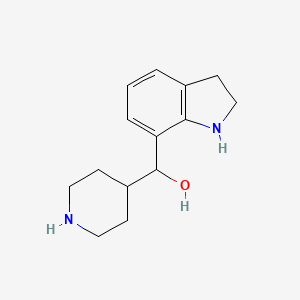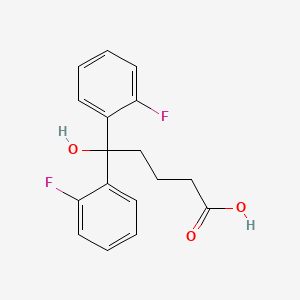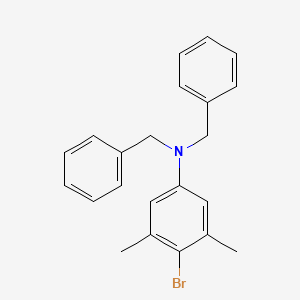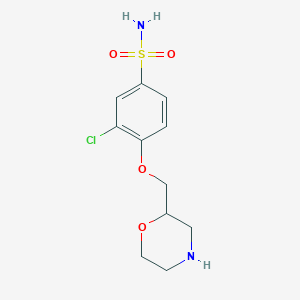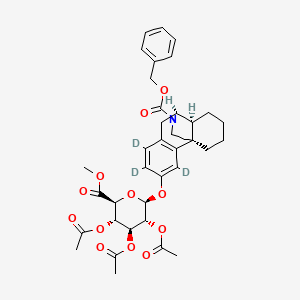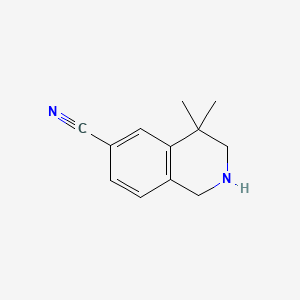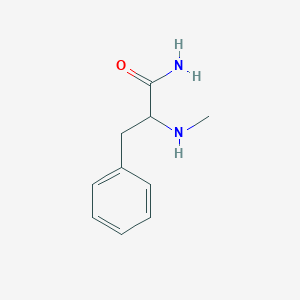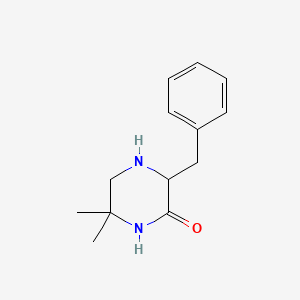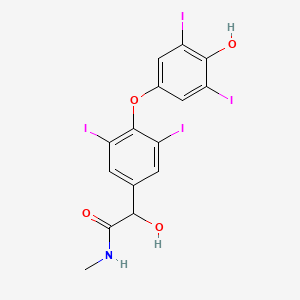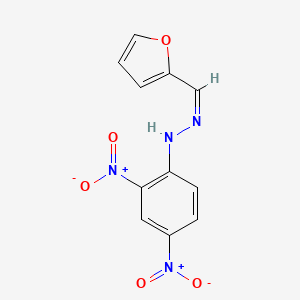
2-Furaldehyde, (2,4-dinitrophenyl)hydrazone (6CI,7CI,8CI); 2-Furancarboxaldehyde, (2,4-dinitrophenyl)hydrazone (9CI); Furfural 2,4-dinitrophenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone is a chemical compound formed by the reaction of 2-furaldehyde (also known as furfural) with 2,4-dinitrophenylhydrazine. This compound is often used in organic chemistry for the identification and characterization of aldehydes and ketones due to its ability to form stable hydrazones.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone involves a condensation reaction between 2-furaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol with sulfuric acid, to facilitate the formation of the hydrazone. The reaction can be summarized as follows:
2-Furaldehyde+2,4-Dinitrophenylhydrazine→(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone+Water
Industrial Production Methods
Industrial production of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the original aldehyde or ketone.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original aldehyde or ketone.
Reduction: The original aldehyde or ketone.
Substitution: Substituted hydrazones with different functional groups.
科学研究应用
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent for the identification and characterization of aldehydes and ketones.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone involves the formation of a stable hydrazone linkage between the aldehyde or ketone and the hydrazine derivative. This linkage is highly stable and resistant to hydrolysis, making it useful for analytical and synthetic purposes. The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone and the hydrazine moiety.
相似化合物的比较
Similar Compounds
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone: Known for its stability and ease of formation.
Benzaldehyde, (2,4-Dinitrophenyl)hydrazone: Similar in structure but derived from benzaldehyde.
Acetone, (2,4-Dinitrophenyl)hydrazone: Formed from acetone and 2,4-dinitrophenylhydrazine.
Uniqueness
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity compared to other hydrazones. The presence of the furan ring enhances its stability and makes it a valuable reagent in organic synthesis and analytical chemistry.
属性
分子式 |
C11H8N4O5 |
|---|---|
分子量 |
276.20 g/mol |
IUPAC 名称 |
N-[(Z)-furan-2-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7- |
InChI 键 |
JLMSXDMAAIAPCZ-GHXNOFRVSA-N |
手性 SMILES |
C1=COC(=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


